molecular formula C5H5N5O B12366881 Guanine-13C5

Guanine-13C5

Cat. No.: B12366881
M. Wt: 156.09 g/mol
InChI Key: UYTPUPDQBNUYGX-CVMUNTFWSA-N
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Description

Guanine-13C5 is a carbon-13 labeled form of guanine, a purine derivative and one of the fundamental components of nucleic acids, including deoxyribonucleic acid and ribonucleic acid. Guanine consists of a fused pyrimidine-imidazole ring system with conjugated double bonds. The carbon-13 labeling is used for tracing and studying metabolic pathways in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Guanine-13C5 involves the incorporation of carbon-13 isotopes into the guanine molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis of guanine. One common method involves the reaction of carbon-13 labeled cyanamide with formamidine acetate, followed by cyclization and subsequent reactions to form the labeled guanine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using carbon-13 labeled precursors. The process requires stringent control of reaction conditions to ensure high yield and purity of the labeled compound. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: Guanine-13C5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Guanine-13C5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Guanine-13C5 involves its incorporation into nucleic acids, where it participates in base pairing and hydrogen bonding. The carbon-13 label allows for the tracking of guanine’s metabolic fate using nuclear magnetic resonance spectroscopy and mass spectrometry. Guanine interacts with various enzymes involved in nucleic acid metabolism, including DNA polymerases and ribonucleotide reductases .

Comparison with Similar Compounds

Uniqueness: Guanine-13C5 is unique due to its specific role in forming guanine quartets and its involvement in the formation of G-quadruplex structures, which are important in the regulation of gene expression and the stabilization of telomeres . This makes it particularly valuable in studies related to genetic stability and cancer research.

Properties

Molecular Formula

C5H5N5O

Molecular Weight

156.09 g/mol

IUPAC Name

2-amino-1,7-dihydropurin-6-one

InChI

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,2+1,3+1,4+1,5+1

InChI Key

UYTPUPDQBNUYGX-CVMUNTFWSA-N

Isomeric SMILES

[13CH]1=N[13C]2=[13C](N1)[13C](=O)N[13C](=N2)N

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)N

Origin of Product

United States

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